Mal-PEG4-bis-PEG3-methyltetrazine
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Overview
Description
Mal-PEG4-bis-PEG3-methyltetrazine is a cleavable 7-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of bioconjugation due to its ability to undergo click chemistry reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with strained alkenes such as trans-cyclooctene (TCO) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-bis-PEG3-methyltetrazine involves multiple steps, starting with the preparation of the PEG chain and subsequent functionalization with maleimide and methyltetrazine groups. The general synthetic route includes:
PEG Chain Preparation: The PEG chain is synthesized or purchased with the desired length (4 PEG units followed by 3 PEG units).
Functionalization with Maleimide: The PEG chain is reacted with maleimide under mild conditions to introduce the maleimide group.
Introduction of Methyltetrazine: The maleimide-functionalized PEG is then reacted with methyltetrazine under controlled conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-bis-PEG3-methyltetrazine primarily undergoes click chemistry reactions, specifically the iEDDA reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO), DMSO (Dimethyl sulfoxide), and other solvents.
Conditions: The iEDDA reaction typically occurs at room temperature and does not require a catalyst
Major Products
The major product of the iEDDA reaction involving this compound is a stable bioconjugate, where the methyltetrazine group reacts with TCO to form a covalent bond .
Scientific Research Applications
Mal-PEG4-bis-PEG3-methyltetrazine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry.
Biology: Employed in the labeling and imaging of biomolecules, enabling the study of biological processes in real-time.
Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Mal-PEG4-bis-PEG3-methyltetrazine involves the iEDDA reaction, where the methyltetrazine group reacts with strained alkenes such as TCO. This reaction forms a stable covalent bond, enabling the conjugation of various molecules. The maleimide group allows for further functionalization with thiol-containing molecules, providing versatility in bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-VC-PAB-EDA-PNU159682: Another cleavable PEG linker used in ADC synthesis.
Mal-PEG5-NHS: A PEG linker with a different functional group for bioconjugation.
BCN-PEG4-OH: A PEG linker used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions
Uniqueness
Mal-PEG4-bis-PEG3-methyltetrazine is unique due to its dual functionality, allowing for both iEDDA reactions and thiol conjugation. This versatility makes it highly valuable in the synthesis of complex bioconjugates and ADCs .
Properties
Molecular Formula |
C65H95N15O20 |
---|---|
Molecular Weight |
1406.5 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C65H95N15O20/c1-49-72-76-64(77-73-49)53-7-3-51(4-8-53)45-60(85)69-20-29-93-35-40-96-38-32-91-27-18-67-57(82)14-24-99-47-55(71-59(84)16-23-89-31-37-95-43-44-98-42-34-90-26-17-66-56(81)13-22-80-62(87)11-12-63(80)88)48-100-25-15-58(83)68-19-28-92-33-39-97-41-36-94-30-21-70-61(86)46-52-5-9-54(10-6-52)65-78-74-50(2)75-79-65/h3-12,55H,13-48H2,1-2H3,(H,66,81)(H,67,82)(H,68,83)(H,69,85)(H,70,86)(H,71,84) |
InChI Key |
WLVVAWAUKNCOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN5C(=O)C=CC5=O |
Origin of Product |
United States |
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